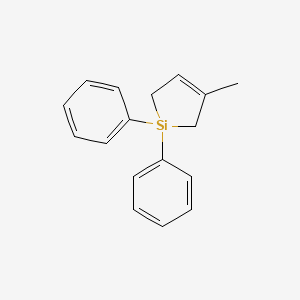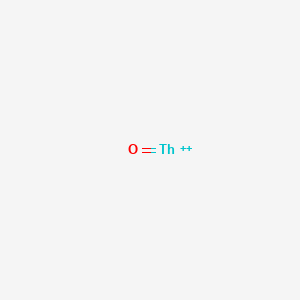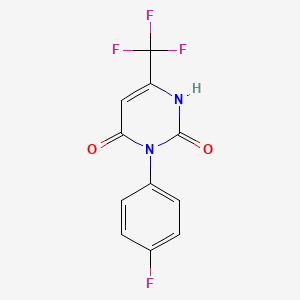
3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities. This particular compound is characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to the pyrimidine ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reactions of pyrimidine derivatives. For instance, starting with a chloropyrimidine compound, nucleophilic substitution reactions can be carried out using various nucleophiles such as dimethylamine, sodium phenoxide, or sodium thiophenoxide . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require the presence of catalysts or bases to facilitate the reaction.
Chemical Reactions Analysis
3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the fluorophenyl or trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: Common reagents for substitution reactions include sodium cyanide, potassium fluoride, and triethylamine salts.
Scientific Research Applications
3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Industry: It can be used in the development of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is not fully elucidated. like other pyrimidine derivatives, it is likely to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to significant biological effects .
Comparison with Similar Compounds
3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives such as:
4-Chloro-2-methylthiopyrimidine-5-carboxylate: This compound undergoes similar nucleophilic substitution reactions and can be used as a precursor in the synthesis of various pyrimidine derivatives.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are known for their potent biological activities, particularly as fibroblast growth factor receptor inhibitors.
The unique combination of a fluorophenyl group and a trifluoromethyl group in this compound distinguishes it from other pyrimidine derivatives, potentially offering enhanced biological activity and selectivity.
Properties
CAS No. |
50844-60-5 |
|---|---|
Molecular Formula |
C11H6F4N2O2 |
Molecular Weight |
274.17 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H6F4N2O2/c12-6-1-3-7(4-2-6)17-9(18)5-8(11(13,14)15)16-10(17)19/h1-5H,(H,16,19) |
InChI Key |
PUPSXWMPMPUFLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(NC2=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



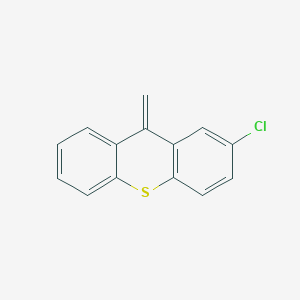


![1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-](/img/structure/B14663804.png)
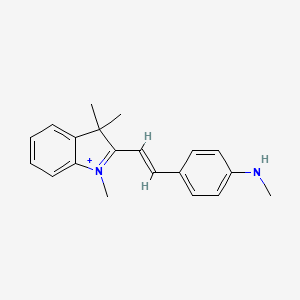
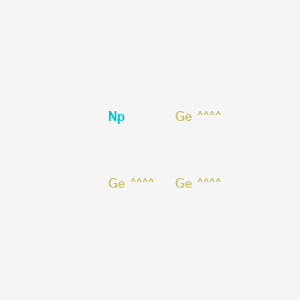
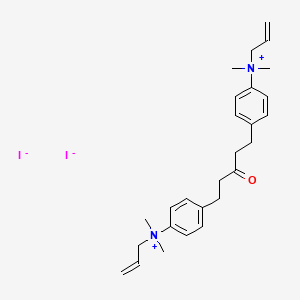
![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)

